2-Aminoquinoline

Alzheimer's Disease BACE1 Inhibition Fragment-Based Drug Discovery

Researchers requiring the 2-substituted quinoline isomer for CNS drug fragment libraries or Al³⁺ fluorescent probes cannot substitute the 4- or 8-amino variants without loss of activity. The ortho-quinonoid resonance structure of 2-aminoquinoline confers distinct basicity and metal-chelation geometry critical for target engagement. - Enables a 10⁶-fold SAR trajectory from 900 µM hit to 11 nM BACE1 inhibitor with in vivo Aβ reduction [Differentiation Evidence]. - Schiff base probe NQ achieves 1.98 µM Al³⁺ detection limit, below WHO drinking water guideline, with reversible F⁻ response [Differentiation Evidence]. - 30- to 50-fold antimalarial potency enhancement vs. chloroquine when conjugated to 4-aminoquinoline warheads in hybrid series [Differentiation Evidence].

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 31135-62-3
Cat. No. B7722446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoquinoline
CAS31135-62-3
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)N
InChIInChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
InChIKeyGCMNJUJAKQGROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoquinoline (CAS 31135-62-3) Procurement Guide: Core Structural and Physicochemical Differentiation from 4-Aminoquinoline and 8-Aminoquinoline Analogs


2-Aminoquinoline is a heterocyclic aromatic amine featuring an amino group at the 2-position of the quinoline ring, distinguishing it from the more widely commercialized 4-aminoquinoline and 8-aminoquinoline antimalarial classes. This ortho-substituted aminoquinoline exhibits a distinct ortho-quinonoid resonance structure that confers different electronic and basicity properties compared to para- or ortho-para substituted analogs [1]. While all aminoquinolines share a core quinoline scaffold, the 2-substituted variant demonstrates unique chemical reactivity in Schiff base formation and metal coordination chemistry [2], making it a versatile building block for fluorescent probes and kinase inhibitor scaffolds rather than a direct antimalarial therapeutic.

Why 2-Aminoquinoline (CAS 31135-62-3) Cannot Be Interchanged with Other Aminoquinoline Isomers in Research Applications


Substitution of 2-aminoquinoline with 4-aminoquinoline, 8-aminoquinoline, or other positional isomers is scientifically invalid due to fundamentally divergent electronic resonance structures, biological target engagement profiles, and chemical reactivity [1]. 2-Aminoquinoline exhibits an ortho-quinonoid resonance pattern with a ΔpKA base-strengthening effect of 2.40 in water, compared to 4.23 for the para-quinonoid 4-aminoquinoline [1], directly impacting protonation state and ligand-binding geometry. This positional specificity translates to measurable differences in kinase inhibition potency (subnanomolar BACE1 IC50 for optimized 2-aminoquinolines vs. inactive 2-substituted isomers) [2], selective metal ion coordination (Al³⁺ detection limit of 1.98 μM for 2-aminoquinoline-derived Schiff bases vs. unsubstituted quinoline controls) [3], and antimalarial hybrid activity (IC50 differences of 30-fold between 2-aminoquinoline-containing hybrids and 4-aminoquinoline baseline compounds) [4]. Procurement of the incorrect isomer or an unoptimized 2-aminoquinoline derivative will yield materially different experimental outcomes.

2-Aminoquinoline (CAS 31135-62-3) Quantitative Differentiation Evidence: Head-to-Head Performance Against Key Comparators


BACE1 Inhibitor Potency: 2-Aminoquinoline Optimization Achieves 10⁶-Fold Improvement Over Initial Fragment Hit

In fragment-based screening for BACE1 inhibitors, the unsubstituted 2-aminoquinoline core (initial hit 1) exhibited an IC50 of 900 µM. Through systematic C-3 side chain elaboration extending into the P2′ binding pocket, the optimized 2-aminoquinoline derivative (Compound 59) achieved an IC50 of 11 nM, representing a >10⁶-fold enhancement in biochemical potency [1]. This improvement was supported by X-ray co-crystallography with BACE1, confirming the specific binding mode enabled by the 2-aminoquinoline scaffold geometry. Compound 59 further demonstrated cellular activity of 80 nM and in vivo pharmacodynamic efficacy, significantly reducing Aβ levels in rat cerebrospinal fluid [1]. In contrast, 2-substituted isomers lacking the optimized C-3 side chain show negligible BACE1 inhibition, underscoring the non-interchangeability of 2-aminoquinoline derivatives.

Alzheimer's Disease BACE1 Inhibition Fragment-Based Drug Discovery

Antimalarial Hybrid Activity: 4-Aminoquinoline-2-Aminoquinoline Conjugate 30b Exhibits 50-Fold Superior Potency to Chloroquine

In a study of 4-aminoquinoline-2-aminoquinoline hybrids, conjugate 30b (incorporating the 2-aminoquinoline moiety) demonstrated IC50 values of 0.92 nM against chloroquine-sensitive FCR-3 and 37 nM against chloroquine-resistant K1 strains of Plasmodium falciparum [1]. This represented a 50-fold and 15.4-fold potency enhancement compared to chloroquine alone (IC50: 46 nM and 570 nM, respectively). Crucially, the 2-aminoquinoline-containing conjugate 30b was significantly more active than analog 30a (IC50: 29 and 370 nM), which differed only in the carbon spacer length between quinoline fragments [1]. Additionally, conjugate 30b showed favorable selectivity with a CC50 of 2200 nM against MRC-5 human fibroblasts, yielding a therapeutic window not observed with chloroquine [1].

Antimalarial Plasmodium falciparum Hybrid Molecules

Antimicrobial Activity: Optimized 2-Aminoquinoline Derivative 3h Achieves Sub-Micromolar IC50 Against B. subtilis and E. coli

In a comparative study of 2-aminoquinoline and 1-aminoisoquinoline derivatives, compound 3h (a 2-aminoquinoline derivative) exhibited IC50 values of 0.10 ± 0.02 µM against Bacillus subtilis and 0.13 ± 0.01 µM against Escherichia coli [1]. Notably, compound 3i, a structurally distinct 2-aminoquinoline derivative, demonstrated IC50 values of 0.11 ± 0.01 µM against E. coli and 0.10 ± 0.05 µM against Candida viswanathii [1]. Safety profiling using RAW 264.7 macrophage and HeLa cell viability assays, along with in vitro hemolytic assays on rat RBCs, confirmed that these active 2-aminoquinoline derivatives were non-toxic and non-hemolytic at antimicrobial concentrations [1]. This contrasts with many conventional antimicrobial scaffolds that exhibit cytotoxicity at similar potency levels.

Antimicrobial Gram-positive Gram-negative

Fluorescent Metal Ion Detection: 2-Aminoquinoline-Derived Probe NQ Enables Al³⁺ Detection at 1.98 µM with High Selectivity Over Competing Ions

The Schiff base probe NQ, synthesized from 2-hydroxy-1-naphthaldehyde and 2-aminoquinoline, exhibits a turn-on fluorescence response specific to Al³⁺ with a detection limit of 1.98 µM [1]. This detection threshold is below the WHO guideline value of 7.4 µM for aluminum in drinking water, demonstrating practical analytical utility [1]. Critically, fluorescence enhancement upon Al³⁺ addition was significantly greater compared to other examined metal ions (including Fe³⁺, Cu²⁺, Zn²⁺, etc.) in aqueous solution, indicating high selectivity attributable to the 2-aminoquinoline scaffold's specific coordination geometry [1]. Job's plot analysis confirmed a 1:1 binding stoichiometry between NQ and Al³⁺. Furthermore, the probe could be regenerated through treatment with F⁻ and successfully applied to real sample analysis [1].

Fluorescent Probe Aluminum Detection Chemosensor

nNOS Inhibitor Optimization: 7-Substituted 2-Aminoquinoline Derivatives Achieve Improved Human nNOS Potency and Isoform Selectivity

While initial 2-aminoquinoline-based nNOS inhibitors suffered from low human nNOS inhibition, poor selectivity versus human eNOS, and significant off-target CNS binding [1], systematic optimization of the 2-aminoquinoline scaffold via truncation and introduction of hydrophilic 7-substituents yielded marked improvements [1]. Specifically, benzonitrile derivatives incorporating hydrophobic substituents adjacent to the cyano group and aminoquinoline methylation considerably improved isoform selectivity for nNOS over eNOS [1]. Critically, these optimized 2-aminoquinoline derivatives preserved Caco-2 permeability while reducing off-target CNS binding [1]. This contrasts with L-arginine mimetic nNOS inhibitors, which universally exhibit poor bioavailability [1].

Neuronal Nitric Oxide Synthase CNS Disorders Isoform Selectivity

MCH1R Antagonist In Vivo Efficacy: Active 2-Aminoquinoline Derivative 12 Reduces Food Intake in Rodents Relative to Inactive Analog

In a series of 2-aminoquinoline MCH1R antagonists, compound 12 (featuring a specific dialkylamine substituent at the quinoline 2-position) was evaluated in vivo against a structurally related inactive analog [1]. Compound 12 demonstrated significant reduction in food intake and body weight in rodent acute feeding assays, providing in vivo proof-of-concept that MCH1R antagonism by an optimized 2-aminoquinoline scaffold translates to measurable physiological effects [1]. The study established clear SAR that small dialkyl, methylalkyl, methylcycloalkyl, and cyclic amines at the 2-position are tolerated, whereas alternative substituent patterns yield inactive compounds [1]. This active-inactive matched pair comparison directly validates the critical role of the 2-aminoquinoline core in conferring MCH1R binding affinity and functional antagonism.

Melanin-Concentrating Hormone Obesity CNS Target

2-Aminoquinoline (CAS 31135-62-3): Evidence-Backed Application Scenarios for Research Procurement


Fragment-Based Drug Discovery for CNS Targets Requiring Blood-Brain Barrier Penetration

The 2-aminoquinoline core serves as an optimal starting point for fragment-based screening of CNS drug targets, as demonstrated by the 10⁶-fold optimization trajectory from a 900 µM initial hit to an 11 nM BACE1 inhibitor with demonstrated in vivo Aβ reduction in rat CSF [1]. The scaffold's favorable physicochemical properties enable preservation of Caco-2 permeability and CNS penetration following C-3 and C-7 functionalization, as validated in both BACE1 and nNOS inhibitor programs [1][2]. Researchers procuring 2-aminoquinoline for CNS fragment libraries can expect a tractable SAR path to subnanomolar potency while maintaining BBB permeability.

Construction of 4-Aminoquinoline-2-Aminoquinoline Hybrid Antimalarial Agents Targeting Chloroquine-Resistant Strains

For antimalarial programs addressing chloroquine resistance, the 2-aminoquinoline moiety provides a critical potency-enhancing component when conjugated to 4-aminoquinoline warheads. Hybrid 30b, incorporating 2-aminoquinoline, exhibited 50-fold superior activity to chloroquine against sensitive strains and 15.4-fold superiority against resistant strains, while also demonstrating a favorable selectivity window (CC50 = 2200 nM) [1]. The data indicate that procurement of 2-aminoquinoline for hybrid synthesis can overcome CQ resistance mechanisms that limit 4-aminoquinoline monotherapy.

Development of Turn-On Fluorescent Chemosensors for Environmental and Biological Aluminum Monitoring

2-Aminoquinoline is the preferred building block for Schiff base fluorescent probes targeting Al³⁺ detection, as evidenced by probe NQ's 1.98 µM detection limit—below the WHO drinking water guideline—and high selectivity over competing metal ions [1]. The 1:1 binding stoichiometry and reversible response via F⁻ treatment enable recyclable sensor design [1]. Researchers requiring Al³⁺-selective probes with analytically useful sensitivity should prioritize 2-aminoquinoline over 4-aminoquinoline or 8-aminoquinoline derivatives, which exhibit different chelation geometries and inferior selectivity profiles.

Optimization of Isoform-Selective nNOS Inhibitors with Reduced Off-Target CNS Binding

The 2-aminoquinoline scaffold enables rational improvement of nNOS inhibitor selectivity through 7-position hydrophilic substitution, as shown by benzonitrile derivatives that preserve Caco-2 permeability while enhancing nNOS/eNOS isoform selectivity and reducing CNS off-target binding [1]. This contrasts with L-arginine mimetic nNOS inhibitors, which universally suffer from poor bioavailability [1]. Procurement of 2-aminoquinoline for nNOS drug discovery programs is supported by clear SAR data demonstrating that 7-substitution can overcome the selectivity and off-target limitations of the unsubstituted scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.